Dipentenedimercaptan
Overview
Description
Dipentenedimercaptan, also known as 3-mercapto-beta-4-dimethyl cyclohexaneethanethiol, is a chemical compound with the molecular formula C10H20S2. It is a type of mercaptan, which is characterized by the presence of thiol groups (-SH). This compound is known for its strong odor and is used in various industrial applications, particularly in the production of polymers and as a chemical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipentenedimercaptan can be synthesized through the reaction of dipentene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the thiol groups .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and the concentration of reactants to optimize the production of the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides. This reaction is typically facilitated by oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced back to its thiol form from disulfides using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted mercaptans depending on the reactants used.
Scientific Research Applications
Dipentenedimercaptan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of dipentenedimercaptan involves its thiol groups, which can form strong bonds with metals and other electrophilic species. This property makes it useful in catalysis and as a chelating agent. The thiol groups can also undergo redox reactions, making the compound valuable in various chemical processes .
Comparison with Similar Compounds
1,8-Dimercapto-3,6-dioxaoctane: Another mercaptan with similar thiol groups but different structural properties.
Pentaerythritol tetrakis(3-mercaptopropionate): Known for its use in polymer production and as a cross-linking agent.
Uniqueness: Dipentenedimercaptan is unique due to its specific structure, which provides distinct reactivity and properties compared to other mercaptans. Its ability to form stable disulfides and participate in a variety of chemical reactions makes it particularly valuable in industrial and research applications .
Properties
IUPAC Name |
2-methyl-5-(1-sulfanylpropan-2-yl)cyclohexane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20S2/c1-7-3-4-9(5-10(7)12)8(2)6-11/h7-12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNXFMPZAFGPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1S)C(C)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20S2 | |
Record name | D-LIMONENE DIMERCAPTAN | |
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DSSTOX Substance ID |
DTXSID2025501 | |
Record name | Limonene dimercaptan | |
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Molecular Weight |
204.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D-limonene dimercaptan is a pale yellow liquid. (NTP, 1992) | |
Record name | D-LIMONENE DIMERCAPTAN | |
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Boiling Point |
309 °F at 10 mmHg (NTP, 1992) | |
Record name | D-LIMONENE DIMERCAPTAN | |
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Flash Point |
greater than 250 °F (NTP, 1992) | |
Record name | D-LIMONENE DIMERCAPTAN | |
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Solubility |
Slightly soluble (NTP, 1992) | |
Record name | D-LIMONENE DIMERCAPTAN | |
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Density |
1.034 at 59.9 °F (NTP, 1992) - Denser than water; will sink | |
Record name | D-LIMONENE DIMERCAPTAN | |
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Vapor Density |
7.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | D-LIMONENE DIMERCAPTAN | |
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Vapor Pressure |
less than 0.1 mmHg at 100 °F (NTP, 1992) | |
Record name | D-LIMONENE DIMERCAPTAN | |
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CAS No. |
4802-20-4 | |
Record name | D-LIMONENE DIMERCAPTAN | |
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Record name | 3-Mercapto-β,4-dimethylcyclohexaneethanethiol | |
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Record name | Limonene dimercaptan | |
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Record name | Dipentenedimercaptan | |
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Record name | Dipentenedimercaptan | |
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Record name | Cyclohexaneethanethiol, 3-mercapto-.beta.,4-dimethyl- | |
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Record name | Limonene dimercaptan | |
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Record name | β,4-dimethyl-3-mercaptocyclohexaneethylthiol | |
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Record name | DIPENTENEDIMERCAPTAN | |
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Retrosynthesis Analysis
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